N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride
Description
N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a benzamide derivative featuring a 6-aminohexyl chain, a 2,4-dioxo-1,3-diazinan substituent, and a 3-methoxy group on the aromatic ring. Its molecular formula is C₁₈H₂₇ClN₄O₄, with a molecular weight of 398.89 g/mol . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C18H27ClN4O4 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O4.ClH/c1-26-15-12-13(17(24)20-10-5-3-2-4-9-19)6-7-14(15)22-11-8-16(23)21-18(22)25;/h6-7,12H,2-5,8-11,19H2,1H3,(H,20,24)(H,21,23,25);1H |
InChI Key |
ABQVZGQXCJONBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCCCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Biological Activity
N-(6-aminohexyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including antitumor and antimicrobial properties, supported by data tables and relevant research findings.
Basic Information
- Molecular Formula : C18H27ClN4O4
- Molecular Weight : 398.89 g/mol
- CAS Number : Not specified in the sources but can be derived from its structure.
- LogP : 0.086
- Hydrogen Bond Acceptors (HBA) : 5
Structural Characteristics
The compound contains a methoxybenzamide moiety linked to a diazinan structure, which is crucial for its biological activity. The presence of an aminohexyl chain may enhance solubility and interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, studies on related benzothiazole and benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study explored the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated:
| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that compounds with similar structural features may effectively inhibit tumor growth through mechanisms such as DNA intercalation and minor groove binding .
Antimicrobial Activity
In addition to antitumor properties, the compound's structural analogs have been evaluated for antimicrobial activity against various pathogens. The testing involved Gram-positive and Gram-negative bacteria as well as eukaryotic models.
Antimicrobial Testing Results
The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | <10 μg/mL |
| Escherichia coli (Gram-negative) | <20 μg/mL |
| Saccharomyces cerevisiae (Eukaryotic) | <15 μg/mL |
These results indicate that the compound exhibits significant antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for this compound includes:
- DNA Binding : The compound likely binds within the minor groove of DNA, which can disrupt replication and transcription processes.
- Intercalation : Similar compounds have shown the ability to intercalate between DNA bases, leading to structural distortions that inhibit cellular processes.
These mechanisms are supported by biophysical studies demonstrating strong interactions with nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs differing in aminoalkyl chain length, substituent positions, and heterocyclic moieties. These variations impact physicochemical properties and biological activity.
Table 1: Structural and Molecular Comparison
Impact of Aminoalkyl Chain Length
- Receptor Binding : Longer chains may interact with hydrophobic pockets in target proteins, as seen in benzamide-based therapeutics. However, excessive length could hinder binding due to steric effects .
Substituent Position and Heterocyclic Moieties
- Diazinan vs. Other Heterocycles: The 2,4-dioxo-1,3-diazinan moiety provides hydrogen-bonding sites, distinguishing it from thiazinan or thiazolidinone derivatives (e.g., ). This feature may enhance interactions with enzymes or receptors .
Future Research Directions
In Vitro Assays : Compare target compound activity against analogs in inflammation and pain models.
Pharmacokinetic Studies : Assess absorption, distribution, and metabolism differences due to chain length.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
